1-(4-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine
Overview
Description
1-(4-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methoxyphenyl group at position 1 and a methyl group at position 4 of the pyrazole ring
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine with 4-methyl-3-oxobutanoic acid in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction can yield reduced pyrazole derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles. For example, halogenation using halogenating agents like bromine or chlorine can introduce halogen atoms into the pyrazole ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents and conditions used in these reactions vary depending on the desired transformation
Scientific Research Applications
1-(4-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine has been extensively studied for its potential applications in scientific research. Some of the key areas of application include:
Medicinal Chemistry: The compound has shown promise as a potential drug candidate due to its ability to interact with various biological targets.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties.
Biological Research: The compound has been used as a probe to study the mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
The molecular pathways involved in the compound’s mechanism of action can vary depending on the specific target. Detailed studies using techniques such as molecular docking, enzyme assays, and cellular assays are often conducted to elucidate these pathways and understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-(4-Methoxyphenyl)-1H-pyrazole: This compound lacks the methyl group at position 4, which can significantly alter its chemical and biological properties.
1-(4-Methoxyphenyl)-1H-imidazole: This compound contains an imidazole ring instead of a pyrazole ring, leading to different reactivity and biological activity.
1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione:
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4-methylpyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-7-13-14(11(8)12)9-3-5-10(15-2)6-4-9/h3-7H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUZTTSEFVPCQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C2=CC=C(C=C2)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1349988-72-2 | |
Record name | 1H-Pyrazol-5-amine, 1-(4-methoxyphenyl)-4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1349988-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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